molecular formula C15H14N4O2 B1387264 N-(2-Pyridin-4-ylimidazo[1,2-a]pyridin-3-yl)alanine CAS No. 1188362-86-8

N-(2-Pyridin-4-ylimidazo[1,2-a]pyridin-3-yl)alanine

Cat. No.: B1387264
CAS No.: 1188362-86-8
M. Wt: 282.3 g/mol
InChI Key: FBNFEBQRFNEOPH-UHFFFAOYSA-N
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Description

N-(2-Pyridin-4-ylimidazo[1,2-a]pyridin-3-yl)alanine is a complex organic compound belonging to the class of imidazo[1,2-a]pyridines, which are heterocyclic compounds featuring fused pyridine and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Pyridin-4-ylimidazo[1,2-a]pyridin-3-yl)alanine typically involves multicomponent condensation reactions. One common method includes the reaction of 2-aminopyridines with arylglyoxals and Meldrum’s acid under specific conditions to form the desired compound. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the formation of the imidazo[1,2-a]pyridine core structure.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scaling up the reaction conditions to accommodate larger volumes. The choice of solvents, reagents, and reaction parameters is crucial to ensure the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-Pyridin-4-ylimidazo[1,2-a]pyridin-3-yl)alanine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, under specific conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological activities and physical properties, making them valuable for further research and development.

Scientific Research Applications

N-(2-Pyridin-4-ylimidazo[1,2-a]pyridin-3-yl)alanine has a wide range of applications in scientific research:

  • Chemistry: The compound serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecular structures.

  • Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as inflammation and oxidative stress-related conditions.

  • Industry: The compound's unique properties make it useful in the development of new materials, catalysts, and chemical sensors.

Mechanism of Action

The mechanism by which N-(2-Pyridin-4-ylimidazo[1,2-a]pyridin-3-yl)alanine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. Understanding the precise mechanism is crucial for developing targeted therapies and optimizing its applications.

Comparison with Similar Compounds

N-(2-Pyridin-4-ylimidazo[1,2-a]pyridin-3-yl)alanine is compared with other similar compounds, such as N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines[_{{{CITATION{{{_4{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo1 .... While these compounds share structural similarities, this compound stands out due to its unique substitution pattern and potential biological activities. The comparison highlights the compound's distinctiveness and its potential advantages in various applications.

Properties

IUPAC Name

2-[(2-pyridin-4-ylimidazo[1,2-a]pyridin-3-yl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-10(15(20)21)17-14-13(11-5-7-16-8-6-11)18-12-4-2-3-9-19(12)14/h2-10,17H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNFEBQRFNEOPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC1=C(N=C2N1C=CC=C2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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